Ferulin C sesquiterpene coumarin chemical structure and properties
Ferulin C sesquiterpene coumarin chemical structure and properties
An In-Depth Technical Guide to Ferulin C: A Sesquiterpene Coumarin with Potent Antineoplastic Activity
This technical guide provides a comprehensive overview of Ferulin C, a novel sesquiterpene coumarin isolated from the Ferula genus. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical structure, physicochemical properties, natural sourcing, and mechanism of action of Ferulin C, positioning it as a molecule of significant interest in oncology research.
Chemical Identity and Molecular Architecture
Ferulin C is a complex natural product belonging to the sesquiterpene coumarin class. These molecules are hybrid structures, biosynthetically derived from a C15 sesquiterpenoid and a phenylpropanoid-derived coumarin core. The unique linkage and functionalization of these two moieties give rise to a diverse and biologically active class of compounds.
The definitive structure of Ferulin C was elucidated through comprehensive spectroscopic analysis, a standard and essential process for novel compound identification. Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy establish the proton and carbon framework and their connectivity, while High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition with high precision[1].
The IUPAC name for Ferulin C is (E)-2-(2-Hydroxy-6,10-dimethylundeca-5,9-dien-2-yl)-7-methoxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one[1]. Its molecular architecture features a furo[3,2-c]coumarin heterocyclic system, which is ether-linked to a C15 acyclic sesquiterpene alcohol. This specific combination of a rigid, planar coumarin and a flexible, lipophilic terpene chain is critical to its biological function.
| Identifier | Value | Source |
| IUPAC Name | (E)-2-(2-Hydroxy-6,10-dimethylundeca-5,9-dien-2-yl)-7-methoxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one | [1] |
| Molecular Formula | C₂₅H₃₂O₅ | [1] |
| Molecular Weight | 412.53 g/mol | [1] |
| Exact Mass | 412.2250 Da | [1] |
| CAS Number | Not Assigned | [1] |
Physicochemical and Pharmacokinetic Profile
Understanding the physicochemical properties of Ferulin C is paramount for its development as a therapeutic agent, influencing everything from formulation to bioavailability.
| Property | Description | Source / Rationale |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Expected poor solubility in water. | [1] |
| Stability | Stable for short-term shipping at ambient temperature. Recommended long-term storage at -20°C, kept dry and dark. | [1] |
| Lipophilicity (XLogP3) | ~4.9 (Calculated for similar structures) | [2] |
The high lipophilicity, inferred from its sesquiterpene chain and complex ring system, suggests that Ferulin C will exhibit poor aqueous solubility but good membrane permeability, characteristic of a Biopharmaceutics Classification System (BCS) Class II or IV compound. This profile necessitates enabling formulation strategies, such as lipid-based or nanoparticle delivery systems, to achieve adequate bioavailability for in vivo applications.
Natural Occurrence and Isolation Protocol
Ferulin C was first isolated from the roots of Ferula ferulaeoides (Steud.) Korov, a plant belonging to the Apiaceae family. The Ferula genus is a well-documented and rich source of bioactive sesquiterpene coumarins[3][4]. The isolation of these compounds is a multi-step process reliant on chromatographic separation, guided by bioactivity assays to pinpoint the active constituents.
Protocol: Bioactivity-Guided Isolation of Sesquiterpene Coumarins
This protocol represents a standard, field-proven methodology for isolating compounds like Ferulin C from Ferula root material. The causality behind each step is critical for success.
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Material Preparation and Extraction:
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Step 1.1: Air-dry and coarsely grind the root material. Rationale: This increases the surface area, maximizing solvent penetration and extraction efficiency.
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Step 1.2: Perform exhaustive extraction with a mid-polarity solvent such as dichloromethane (CH₂Cl₂) or a hexane/ethyl acetate mixture at room temperature. Rationale: These solvents are effective at extracting a broad range of lipophilic to mid-polarity secondary metabolites, including sesquiterpene coumarins, while leaving behind highly polar compounds like sugars and proteins.
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Step 1.3: Concentrate the resulting extract in vacuo using a rotary evaporator to yield a crude extract.
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Solvent-Solvent Partitioning (Optional):
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Step 2.1: The crude extract can be partitioned between hexane and 90% methanol/water to separate highly nonpolar lipids (in the hexane phase) from the desired coumarins (in the methanol/water phase). Rationale: This step simplifies the mixture, reducing the load on subsequent chromatographic steps and improving resolution.
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Primary Chromatographic Fractionation:
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Step 3.1: Subject the active crude extract (or methanolic fraction) to column chromatography over silica gel.
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Step 3.2: Elute with a step-gradient of increasing polarity, typically starting with 100% hexane and gradually increasing the proportion of ethyl acetate. Rationale: This separates the complex mixture into simpler fractions based on polarity. Sesquiterpene coumarins typically elute in the mid-polarity fractions.
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Step 3.3: Collect dozens of fractions and monitor by Thin Layer Chromatography (TLC). Pool fractions with similar TLC profiles.
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Bioactivity-Guided Selection:
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Step 4.1: Screen all pooled fractions for the desired biological activity (e.g., cytotoxicity against a cancer cell line). Rationale: This is the core of the "bioactivity-guided" approach. It focuses purification efforts only on the fractions containing active compounds, saving significant time and resources.
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Secondary Purification:
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Step 5.1: Subject the most active fractions to further purification using High-Performance Liquid Chromatography (HPLC), often on a semi-preparative scale. A C18 (reversed-phase) column with a methanol/water or acetonitrile/water gradient is typically employed. Rationale: HPLC provides much higher resolution than open-column chromatography, allowing for the isolation of individual compounds to a high degree of purity.
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Step 5.2: Purity of the final isolated compound (Ferulin C) is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).
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Spectroscopic Profile and Structural Confirmation
The structural identity of a natural product is confirmed by its unique spectroscopic fingerprint. For Ferulin C, the key data from NMR, MS, and IR spectroscopy would be interpreted as follows:
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¹H-NMR Spectroscopy: The proton NMR spectrum provides the most detailed initial information. Key signals would include:
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Coumarin Core: Characteristic aromatic protons on the benzene ring, often showing distinct splitting patterns (singlets, doublets). A pair of doublets for the H-3 and H-4 protons of the α-pyrone ring, if not substituted.
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Methoxy Group: A sharp singlet integrating to three protons, typically around δ 3.8-3.9 ppm.
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Sesquiterpene Chain: Multiple signals in the aliphatic region (δ 1.0-2.5 ppm), vinyl methyl singlets, and olefinic protons (δ 5.0-5.5 ppm) corresponding to the double bonds.
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Tertiary Alcohol: The absence of a proton signal on the carbon bearing the hydroxyl group, but the presence of the -OH proton itself, which may be broad or exchangeable with D₂O.
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¹³C-NMR Spectroscopy: The carbon spectrum corroborates the proton data and confirms the carbon count.
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Carbonyl Carbon: A distinct downfield signal around δ 160-170 ppm for the lactone carbonyl of the coumarin.
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Aromatic & Olefinic Carbons: A cluster of signals between δ 100-160 ppm.
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Aliphatic Carbons: Signals in the upfield region (δ 15-80 ppm), including the oxygenated carbons of the furo-ether linkage and the tertiary alcohol.
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Mass Spectrometry (MS): Electrospray Ionization (ESI) or similar soft ionization techniques would show a clear molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the exact mass of C₂₅H₃₂O₅. Fragmentation patterns could reveal the loss of the sesquiterpene side chain, providing further structural evidence.
Biological Activity and Mechanism of Action
While many sesquiterpene coumarins from Ferula exhibit general cytotoxicity, recent evidence has elucidated a specific and potent mechanism for Ferulin C, establishing it as a promising antineoplastic agent[4][5].
Ferulin C is a microtubule-destabilizing agent that acts by binding to the colchicine site on β-tubulin[1]. This action disrupts the dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle. By preventing proper spindle assembly, Ferulin C induces a cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.
Furthermore, its anti-proliferation and anti-metastasis activity in breast cancer models has been linked to the modulation of the PAK1 (p21-activated kinase 1) and p21 (cyclin-dependent kinase inhibitor 1) signaling pathways[1]. PAK1 is a key regulator of cell motility and cytoskeletal dynamics, while p21 is a critical inhibitor of the cell cycle. The modulation of these pathways suggests a multi-faceted mechanism that not only kills cancer cells but also inhibits their ability to migrate and invade surrounding tissues.
Biosynthesis and Synthetic Outlook
The biosynthesis of Ferulin C involves the convergence of two major metabolic pathways: the shikimate pathway, which produces the cinnamic acid precursors for the coumarin core, and the mevalonate pathway, which generates the isoprene units for the sesquiterpene tail[6][7]. The final assembly likely involves a prenyltransferase to attach the terpene chain to the coumarin, followed by cyclization and oxidation steps.
To date, a total chemical synthesis of Ferulin C has not been reported in the literature. Such an undertaking would be a significant synthetic challenge, requiring stereocontrolled construction of the sesquiterpene alcohol and an efficient coupling strategy to the furocoumarin heterocycle. However, the development of a scalable synthetic route would be invaluable, enabling the production of large quantities for advanced preclinical and clinical studies and allowing for the systematic synthesis of analogues to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
Ferulin C has emerged from the rich chemical diversity of the Ferula genus as a sesquiterpene coumarin with a clearly defined and potent antineoplastic mechanism of action. Its ability to disrupt microtubule dynamics via the colchicine binding site, coupled with its modulation of key signaling pathways in metastasis, makes it a highly attractive lead compound for drug discovery programs in oncology. Future research should focus on developing a total synthesis, exploring its efficacy in a broader range of cancer models, and advancing its formulation to overcome its inherent solubility challenges. This guide provides the foundational knowledge for scientists to engage with and advance the study of this promising natural product.
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